N-(Hydroxymethyl)isobutyramide
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Overview
Description
N-(Hydroxymethyl)isobutyramide is an organic compound with the molecular formula C₅H₁₁NO₂ It is a derivative of isobutyramide, where a hydroxymethyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)isobutyramide can be synthesized through the reaction of isobutyramide with formaldehyde. The reaction typically occurs under mild conditions, with the presence of a base to facilitate the formation of the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of isobutyramide with formaldehyde in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with different functional groups replacing the hydroxymethyl group.
Scientific Research Applications
N-(Hydroxymethyl)isobutyramide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(Hydroxymethyl)isobutyramide exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Isobutyramide: The parent compound without the hydroxymethyl group.
N-Methylisobutyramide: A derivative with a methyl group instead of a hydroxymethyl group.
N-Ethylisobutyramide: A derivative with an ethyl group.
Uniqueness: N-(Hydroxymethyl)isobutyramide is unique due to the presence of the hydroxymethyl group, which imparts different chemical and physical properties compared to its analogs. This group enhances its reactivity and potential for forming hydrogen bonds, making it useful in various applications.
Properties
IUPAC Name |
N-(hydroxymethyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(2)5(8)6-3-7/h4,7H,3H2,1-2H3,(H,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPGYAXCQYSOGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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